molecular formula C23H26N2O4S B245724 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

Cat. No. B245724
M. Wt: 426.5 g/mol
InChI Key: YJLPHGDNQDPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine, also known as EPN, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine acts as a voltage-gated sodium channel blocker by binding to the channel's pore region and preventing the influx of sodium ions into the neuron. This results in the inhibition of action potential generation and propagation, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and acetylcholine, which are important for synaptic transmission. 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has also been found to have anticonvulsant and analgesic properties, making it a potential therapeutic agent for the treatment of epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine in lab experiments is its potency as a voltage-gated sodium channel blocker. This allows for the precise control of neuronal excitability and the study of ion channel function. However, 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been found to have some limitations, such as its non-specific binding to other ion channels and receptors, which can lead to off-target effects.

Future Directions

There are several future directions for the use of 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine in scientific research. One area of interest is the development of more specific and potent sodium channel blockers that can be used for the treatment of various neurological disorders. Another direction is the study of the role of 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine in other physiological systems, such as the cardiovascular and immune systems. Overall, the use of 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine in scientific research has provided valuable insights into the function of ion channels in the nervous system and has the potential to lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine involves the reaction of 4-methoxy-1-naphthylsulfonyl chloride with 1-(2-ethoxyphenyl)piperazine in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been extensively used in scientific research as a tool to study the function of various ion channels in the nervous system. It has been found to be a potent blocker of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. 1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has also been used to study the function of other ion channels such as calcium and potassium channels.

properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

InChI

InChI=1S/C23H26N2O4S/c1-3-29-22-11-7-6-10-20(22)24-14-16-25(17-15-24)30(26,27)23-13-12-21(28-2)18-8-4-5-9-19(18)23/h4-13H,3,14-17H2,1-2H3

InChI Key

YJLPHGDNQDPVFS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

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